N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)acetamide
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Overview
Description
N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds . The presence of both cyano and acetamide functional groups makes this compound highly reactive and versatile in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 2-methylbenzylamine with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is typically carried out at room temperature and yields the desired cyanoacetamide compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted cyanoacetamides.
Scientific Research Applications
N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological macromolecules, while the acetamide group can participate in various biochemical pathways. These interactions can lead to the modulation of enzyme activity or receptor binding, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)acetamide: Similar structure but lacks the cyano group.
N-(2-methylphenyl)acetamide: Similar structure but lacks the pyridinyl group.
N-(cyano(2-methylphenyl)methyl)acetamide: Similar structure but lacks the pyridinyl group.
Uniqueness
N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)acetamide is unique due to the presence of both cyano and pyridinyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
N-[cyano-(2-methylphenyl)methyl]-2-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-12-5-2-3-7-14(12)15(10-17)19-16(20)9-13-6-4-8-18-11-13/h2-8,11,15H,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUPNDDEMVSGRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)NC(=O)CC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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